![molecular formula C18H25BrN2O2 B13085875 tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13085875.png)
tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indene-piperidine core with a bromo substituent at position 5, an amino group at position 3, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This structure is significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting protease-activated receptors (PARs) and nociceptive pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving an indene derivative and a piperidine derivative.
Introduction of the Bromo Group: The bromo group is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Amino Group Protection and Deprotection: The amino group is protected using a tert-butyl carbamate (Boc) group, followed by deprotection under acidic conditions to yield the free amino group.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Carboxylation: Carbon dioxide or carboxylating reagents under basic conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine yields an amino-substituted derivative, while coupling reactions can yield biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate has significant potential in medicinal chemistry due to its structural features that may influence biological activity:
- Delta Opioid Receptor Agonists : Similar compounds have been studied for their potential as delta opioid receptor agonists, suggesting applications in pain management and therapeutic areas related to opioid receptors.
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For example, studies on spiropiperidine derivatives have shown promising results in reducing inflammation in animal models .
Biological Studies
The compound can serve as a tool for studying biological pathways:
- Binding Affinity Studies : Investigating its interaction with specific receptors or enzymes can provide insights into its pharmacological profile. Studies focusing on binding affinities to delta opioid receptors could elucidate its therapeutic potential.
Industrial Chemistry Applications
In industrial chemistry, this compound can be utilized as an intermediate in the synthesis of various pharmacologically active molecules. Its unique structure allows it to participate in various chemical reactions such as:
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles.
- Oxidation and Reduction Reactions : The compound can undergo oxidation or reduction to form different derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural analogs differ in substituents on the indene ring or piperidine moiety, impacting physicochemical properties and reactivity. Below is a comparative analysis:
*Calculated based on molecular formula where explicit data were unavailable.
Key Observations :
- Bromo vs. Chloro/Fluoro : Bromo’s larger atomic radius increases steric hindrance and polarizability, making it more reactive in Suzuki-Miyaura couplings compared to chloro or fluoro analogs . However, bromo derivatives may exhibit lower solubility in polar solvents.
- Amino Group: The 3-amino substituent enables further functionalization (e.g., amidation, Schiff base formation), a feature absent in non-amino analogs like the 5-methyl derivative .
- Spiro vs.
Biological Activity
tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique bicyclic structure. Its molecular formula is C18H22BrNO3, with a molecular weight of approximately 380.28 g/mol. The presence of functional groups such as tert-butyl, amino, and bromine suggests potential biological activity, particularly in medicinal chemistry and pharmacology.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, derivatives within the spiropiperidine class have been studied for various pharmacological effects:
- Opioid Receptor Interaction : Similar spiropiperidine derivatives have shown potential as delta opioid receptor agonists, suggesting implications in pain management therapies .
- Antiproliferative Activity : Studies on related compounds have demonstrated antiproliferative effects against cancer cell lines, indicating potential as anticancer agents .
- Metabolic Pathways : Understanding the metabolic pathways of this compound could reveal insights into its biological processing and therapeutic applications.
Opioid Receptor Agonism
A study examining the interaction of spiropiperidine derivatives with delta opioid receptors highlighted their potential in analgesic applications. The binding affinity and efficacy of these compounds were evaluated using radiolabeled assays.
Anticancer Properties
Research involving similar structures has reported moderate growth inhibition against various cancer cell lines such as SW480 and PC3. For instance:
- Compound 4 , a derivative with structural similarities to this compound, exhibited high tumor-targeting selectivity .
Comparative Analysis of Related Compounds
The following table summarizes key features of related compounds that may provide insights into the biological activity of this compound:
Compound Name | CAS Number | Key Features |
---|---|---|
Tert-butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | 1160247-30-2 | Contains a ketone group instead of an amino group |
Tert-butyl 3-amino-2,3-dihydrospiro[indene]-1-carboxylate | Not specified | Lacks bromine substitution; simpler structure |
Tert-butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl... | 778627-83-1 | Contains acetamido substitution; different activity profile |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing tert-butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate, and what key reaction conditions require optimization?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, analogous spirocyclic compounds are synthesized via cyclization reactions using tert-butyl carbamate intermediates. Key steps include bromination at the 5-position of the indene core and formation of the spirocyclic piperidine system. Reaction conditions such as temperature (e.g., maintaining 0–5°C during bromination), solvent choice (e.g., dichloromethane for amine protection), and catalyst selection (e.g., palladium for cross-coupling) must be optimized to improve yield and purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Essential precautions include:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
- Storage : Store at 2–8°C in a dry, sealed container to prevent degradation .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : 1H and 13C NMR to verify spirocyclic structure and bromine substitution .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 367.2 for [M+H]+) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect impurities .
Q. What first-aid measures are recommended for accidental exposure during experiments?
- Methodological Answer :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash thoroughly with soap and water; remove contaminated clothing .
- Eye Exposure : Rinse with saline or water for 15 minutes; consult an ophthalmologist .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions, and what strategies mitigate side reactions?
- Methodological Answer : The 5-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the spirocyclic system may reduce reaction efficiency. Strategies include:
- Catalyst Screening : Use Pd(dppf)Cl2 or XPhos-based catalysts to enhance coupling yields.
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .
Q. What factors affect the compound’s stability under varying storage conditions, and how can degradation products be identified?
- Methodological Answer : Stability is influenced by:
- Temperature : Degradation accelerates above 25°C; store at 2–8°C .
- Light : Protect from UV exposure to prevent radical-mediated decomposition.
- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., de-brominated analogs or piperidine ring-opened derivatives) .
Q. How can researchers resolve contradictions between reported physical properties (e.g., solubility) and experimental observations?
- Methodological Answer :
- Solubility Testing : Systematically test in DMSO, ethanol, and aqueous buffers (pH 1–10) to establish empirical data.
- DSC/TGA : Determine melting points and thermal stability to validate literature claims .
Q. What methodologies improve low yields during the spirocyclic piperidine formation step?
- Methodological Answer :
- Reagent Optimization : Use Boc-protected intermediates to reduce steric strain during cyclization .
- Microwave Irradiation : Enhance reaction kinetics and yield (e.g., 80°C for 30 minutes vs. 24-hour reflux) .
Q. Which advanced analytical techniques are most effective for quantifying trace impurities (<0.1%) in synthesized batches?
- Methodological Answer :
- UPLC-MS/MS : Achieve ppb-level sensitivity for detecting halogenated byproducts.
- ICP-OES : Quantify residual metal catalysts (e.g., Pd) from coupling reactions .
Q. How can computational tools (e.g., DFT) predict the compound’s behavior in novel reaction systems?
- Methodological Answer :
- DFT Calculations : Model transition states for bromine substitution reactions to predict regioselectivity.
- Molecular Dynamics : Simulate solubility in lipid bilayers for biological activity studies .
Properties
Molecular Formula |
C18H25BrN2O2 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
tert-butyl 1-amino-6-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H25BrN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)11-15(20)13-10-12(19)4-5-14(13)18/h4-5,10,15H,6-9,11,20H2,1-3H3 |
InChI Key |
LGXAYSNMSFYWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=CC(=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.